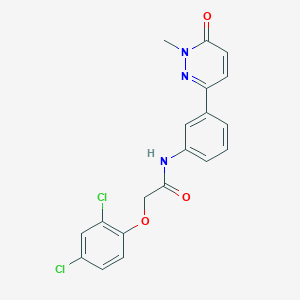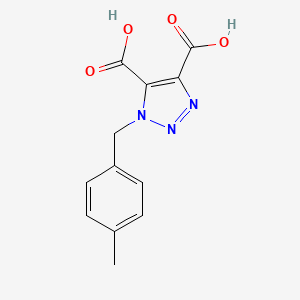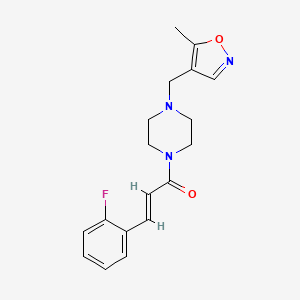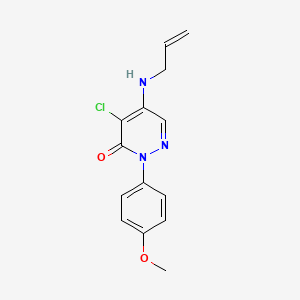
8-Heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione, also known as PD184352, is a small molecule inhibitor that targets the extracellular signal-regulated kinase (ERK) pathway. This pathway is involved in regulating cell proliferation, differentiation, and survival, making it an attractive target for cancer therapy.
作用機序
8-Heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione inhibits the activity of ERK by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream targets, leading to the inhibition of cell proliferation and survival. 8-Heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione has been shown to be highly selective for ERK, with minimal off-target effects.
Biochemical and Physiological Effects
8-Heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 8-Heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione inhibits cell proliferation and induces apoptosis in cancer cells. In vivo studies have shown that 8-Heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione can inhibit tumor growth and metastasis.
実験室実験の利点と制限
8-Heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione has a number of advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high selectivity for ERK, making it a valuable tool for studying the ERK pathway. However, 8-Heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione has some limitations. It has a relatively short half-life, which can make it difficult to maintain consistent levels in vivo. It also has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
将来の方向性
There are a number of future directions for 8-Heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione research. One area of interest is the development of more potent and selective ERK inhibitors. Another area of interest is the use of 8-Heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, there is interest in exploring the use of 8-Heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione in other diseases where the ERK pathway is dysregulated, such as autoimmune disorders and neurodegenerative diseases.
Conclusion
8-Heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione is a small molecule inhibitor that targets the ERK pathway, making it an attractive target for cancer therapy. It has been extensively studied for its potential use in cancer treatment and has shown promising results in preclinical studies. While there are some limitations to its use, it remains a valuable tool for studying the ERK pathway and has potential for future therapeutic development.
合成法
8-Heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione can be synthesized through a multi-step process. The first step involves the reaction of 2,6-dichloropurine with heptylthiol in the presence of a base to yield 8-heptylsulfanyl-2,6-dichloropurine. This intermediate is then reacted with 3-methyl-2-butanone in the presence of a base to yield 8-heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine. The final step involves the oxidation of this intermediate using potassium permanganate to yield 8-Heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione.
科学的研究の応用
8-Heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione has been extensively studied for its potential use in cancer therapy. The ERK pathway is frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival. 8-Heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione inhibits the activity of ERK, thereby preventing cancer cell growth and inducing apoptosis. 8-Heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione has been shown to be effective against a wide range of cancer types, including melanoma, pancreatic cancer, and colorectal cancer.
特性
IUPAC Name |
8-heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O2S/c1-5-6-7-8-9-12-25-18-19-15-14(22(18)11-10-13(2)3)16(23)20-17(24)21(15)4/h13H,5-12H2,1-4H3,(H,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQBLWYMTOXAKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCSC1=NC2=C(N1CCC(C)C)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B2819422.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2819423.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2819427.png)
![N-(tert-butyl)-4-{[3-(3-fluorophenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B2819429.png)
![2-Amino-4-(4-methoxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2819430.png)
![1-Benzyl-3-[(4-chlorophenyl)methylsulfanyl]indole](/img/structure/B2819431.png)






